molecular formula C40H49N4O9P B025961 5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyluridine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite CAS No. 110764-79-9

5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyluridine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite

Cat. No.: B025961
CAS No.: 110764-79-9
M. Wt: 760.8 g/mol
InChI Key: UVUOJOLPNDCIHL-XKZJCBTISA-N
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Description

DMT-2’O-Methyl-rU Phosphoramidite is a chemical compound belonging to the class of 2’O-Methyl RNA Phosphoramidites. It is primarily used in the synthesis of oligonucleotides, which are short DNA or RNA molecules. This compound is known for its high yield of crude oligonucleotides and compatibility with DNA synthesis. It can be employed together with DNA or RNA phosphoramidites in the same synthesis to produce mixmer oligonucleotides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DMT-2’O-Methyl-rU Phosphoramidite involves several steps The starting material is typically 2’-O-methyluridine, which undergoes protection of the 5’-hydroxyl group with a dimethoxytrityl (DMT) groupThe reaction conditions often involve the use of reagents such as diisopropylamine and cyanoethyl groups under anhydrous conditions .

Industrial Production Methods

Industrial production of DMT-2’O-Methyl-rU Phosphoramidite follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. The compound is typically produced in powder form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

DMT-2’O-Methyl-rU Phosphoramidite undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include fully deprotected oligonucleotides, which can be further used in various applications such as gene synthesis and molecular diagnostics .

Scientific Research Applications

DMT-2’O-Methyl-rU Phosphoramidite has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of DMT-2’O-Methyl-rU Phosphoramidite involves its incorporation into oligonucleotides during synthesis. The 2’O-methyl modification enhances the stability of the oligonucleotides by providing resistance to nucleases. This modification also improves hybridization properties with complementary DNA or RNA, making it useful for various molecular biology applications .

Comparison with Similar Compounds

Similar Compounds

  • DMT-2’O-Methyl-rA Phosphoramidite
  • DMT-2’O-Methyl-rC Phosphoramidite
  • DMT-2’O-Methyl-rG Phosphoramidite

Uniqueness

DMT-2’O-Methyl-rU Phosphoramidite is unique due to its specific modification at the 2’O position of uridine, which provides enhanced stability and hybridization properties compared to other nucleoside phosphoramidites. This makes it particularly valuable in applications requiring high stability and specificity .

Properties

IUPAC Name

3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H49N4O9P/c1-27(2)44(28(3)4)54(51-25-11-23-41)53-36-34(52-38(37(36)49-7)43-24-22-35(45)42-39(43)46)26-50-40(29-12-9-8-10-13-29,30-14-18-32(47-5)19-15-30)31-16-20-33(48-6)21-17-31/h8-10,12-22,24,27-28,34,36-38H,11,25-26H2,1-7H3,(H,42,45,46)/t34-,36-,37-,38-,54?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUOJOLPNDCIHL-XKZJCBTISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H49N4O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447505
Record name 3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

760.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110764-79-9
Record name Uridine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-methyl-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110764-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyluridine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite
Reactant of Route 2
Reactant of Route 2
5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyluridine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite
Reactant of Route 3
Reactant of Route 3
5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyluridine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite
Reactant of Route 4
Reactant of Route 4
5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyluridine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite
Reactant of Route 5
5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyluridine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite
Reactant of Route 6
Reactant of Route 6
5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyluridine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite

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